molecular formula C25H19NO3 B14215890 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-96-7

3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione

Cat. No.: B14215890
CAS No.: 830925-96-7
M. Wt: 381.4 g/mol
InChI Key: ZXFUQDAPBARPPA-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of heterocyclic compounds known as carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . This is followed by further functionalization steps to introduce the ethoxy and methyl groups, as well as the phenyl and dione functionalities.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione groups to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and methyl groups, along with the phenyl and dione functionalities, make it a versatile compound for various applications.

Properties

CAS No.

830925-96-7

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

3-ethoxy-5-methyl-1-phenylbenzo[b]carbazole-6,11-dione

InChI

InChI=1S/C25H19NO3/c1-3-29-16-13-19(15-9-5-4-6-10-15)21-20(14-16)26(2)23-22(21)24(27)17-11-7-8-12-18(17)25(23)28/h4-14H,3H2,1-2H3

InChI Key

ZXFUQDAPBARPPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)N(C3=C2C(=O)C4=CC=CC=C4C3=O)C)C5=CC=CC=C5

Origin of Product

United States

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